molecular formula C9H10N2NaO8P B13719227 sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

Cat. No.: B13719227
M. Wt: 328.15 g/mol
InChI Key: APYWIKXPIFYSBG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-3’,5’-cyclic monophosphate sodium salt can be synthesized through the cyclization of uridine-5’-monophosphate. This process typically involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or isocyanates under high dilution conditions to minimize intermolecular coupling reactions .

Industrial Production Methods: Industrial production methods for uridine-3’,5’-cyclic monophosphate sodium salt are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.

Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.

Comparison with Similar Compounds

  • Cyclic adenosine monophosphate (cAMP)
  • Cyclic guanosine monophosphate (cGMP)
  • Cyclic cytidine monophosphate (cCMP)

Comparison: Uridine-3’,5’-cyclic monophosphate sodium salt is unique among cyclic nucleotides due to its specific role in bacterial immunity. While cAMP and cGMP are well-known secondary messengers in eukaryotic cells, uridine-3’,5’-cyclic monophosphate sodium salt and cyclic cytidine monophosphate are more specialized for bacterial systems . This uniqueness makes it a valuable compound for studying bacterial signaling pathways and developing antibacterial strategies.

Properties

Molecular Formula

C9H10N2NaO8P

Molecular Weight

328.15 g/mol

IUPAC Name

sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1

InChI Key

APYWIKXPIFYSBG-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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